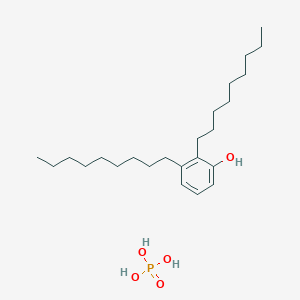
Phosphoric acid--2,3-dinonylphenol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–2,3-dinonylphenol (1/1) is a chemical compound formed by the combination of phosphoric acid and 2,3-dinonylphenol in a 1:1 molar ratio Phosphoric acid is a triprotic acid commonly used in various industrial applications, while 2,3-dinonylphenol is an organic compound known for its surfactant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2,3-dinonylphenol (1/1) typically involves the reaction of phosphoric acid with 2,3-dinonylphenol under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures (around 60-80°C) to facilitate the esterification process. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–2,3-dinonylphenol (1/1) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid–2,3-dinonylphenol (1/1) undergoes various chemical reactions, including:
Oxidation: The phenolic group in 2,3-dinonylphenol can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides, such as methyl iodide (CH₃I), in the presence of a base like sodium hydroxide (NaOH), facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Ethers
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–2,3-dinonylphenol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized as a surfactant in formulations for detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism by which phosphoric acid–2,3-dinonylphenol (1/1) exerts its effects involves the interaction of the phenolic hydroxyl group with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, and other biomolecules. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid–nonylphenol (1/1)
- Phosphoric acid–octylphenol (1/1)
- Phosphoric acid–dodecylphenol (1/1)
Uniqueness
Phosphoric acid–2,3-dinonylphenol (1/1) is unique due to the presence of the dinonylphenol moiety, which imparts distinct hydrophobic and surfactant properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required. Additionally, the specific arrangement of the nonyl groups in 2,3-dinonylphenol can influence the compound’s reactivity and interaction with other molecules, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
90250-01-4 |
|---|---|
Molekularformel |
C24H45O5P |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
2,3-di(nonyl)phenol;phosphoric acid |
InChI |
InChI=1S/C24H42O.H3O4P/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2;1-5(2,3)4/h17,19,21,25H,3-16,18,20H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
YKJRVDYPGQJWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















